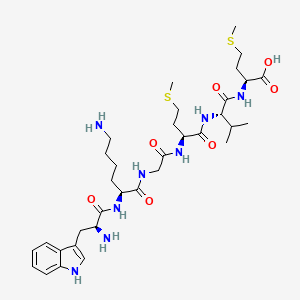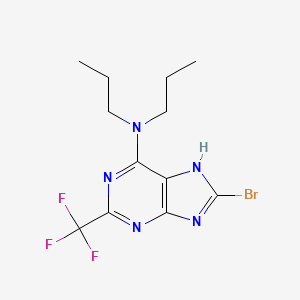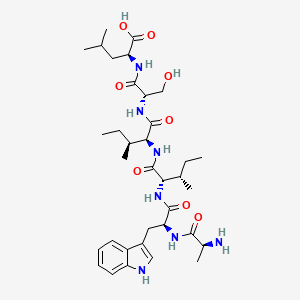
3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL is an organic compound with the molecular formula C10H20O It is a derivative of heptanol, characterized by the presence of a methylprop-1-enylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL typically involves the reaction of heptanal with isobutylene in the presence of a catalyst. The reaction conditions often include:
Temperature: 50-70°C
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride
Solvent: Non-polar solvents like hexane or toluene
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form saturated alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 3-(2-Methylprop-1-EN-1-ylidene)heptan-2-one.
Reduction: Formation of 3-(2-Methylprop-1-yl)heptan-1-OL.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Modulating enzyme activity or receptor function.
Altering cellular pathways: Influencing metabolic or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methylprop-1-EN-1-ylidene)hexan-1-OL
- 3-(2-Methylprop-1-EN-1-ylidene)octan-1-OL
- 3-(2-Methylprop-1-EN-1-ylidene)nonan-1-OL
Uniqueness
3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL stands out due to its specific chain length and the presence of the methylprop-1-enylidene group, which imparts unique chemical and physical properties. These characteristics make it particularly valuable in certain applications, such as in the synthesis of complex organic molecules and in the development of novel materials.
Propriétés
Numéro CAS |
821783-06-6 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
InChI |
InChI=1S/C11H20O/c1-4-5-6-11(7-8-12)9-10(2)3/h12H,4-8H2,1-3H3 |
Clé InChI |
KQDDQOSJADCGKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C=C(C)C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14219893.png)
![1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate](/img/structure/B14219896.png)
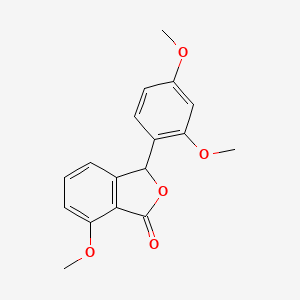
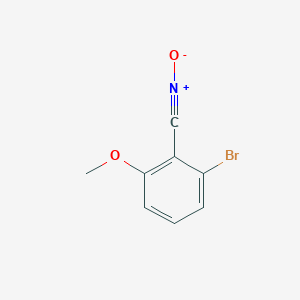
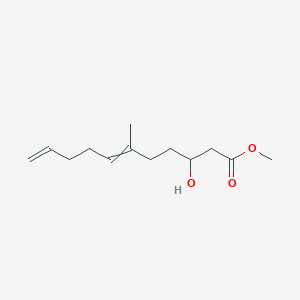
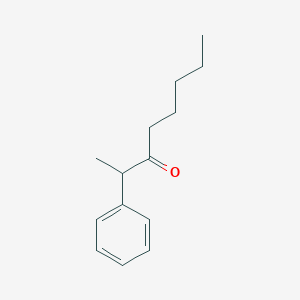
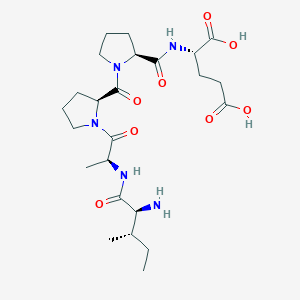
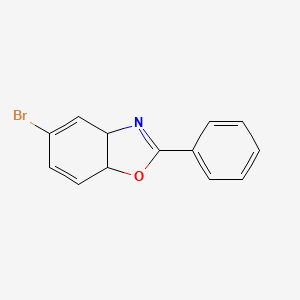
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)
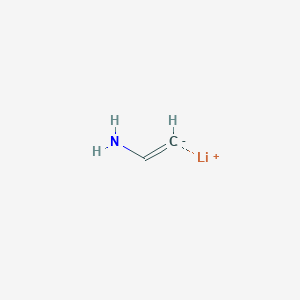
![(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate](/img/structure/B14219983.png)
